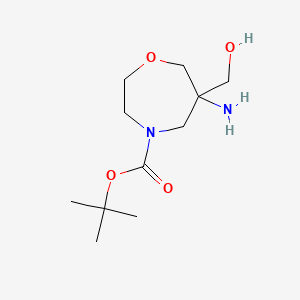
(4-(Benzyloxy)-3-fluoro-2-formylphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Benzyloxy)-3-fluoro-2-formylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a benzene ring substituted with benzyloxy, fluoro, and formyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Benzyloxy)-3-fluoro-2-formylphenyl)boronic acid typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced via the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Fluoro Group: The fluoro group can be introduced through electrophilic fluorination using reagents like Selectfluor.
Formylation: The formyl group can be introduced via formylation reactions such as the Vilsmeier-Haack reaction.
Boronic Acid Formation: The final step involves the formation of the boronic acid group, which can be achieved through the reaction of the corresponding aryl halide with a boronic ester or boronic acid precursor under Suzuki-Miyaura coupling conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The boronic acid group can participate in various substitution reactions, including Suzuki-Miyaura cross-coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products:
Oxidation: (4-(Benzyloxy)-3-fluoro-2-carboxyphenyl)boronic acid.
Reduction: (4-(Benzyloxy)-3-fluoro-2-hydroxymethylphenyl)boronic acid.
Substitution: Various biaryl compounds depending on the coupling partner.
Wissenschaftliche Forschungsanwendungen
Chemistry: (4-(Benzyloxy)-3-fluoro-2-formylphenyl)boronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: In biological research, this compound can be used to synthesize boron-containing molecules that may serve as enzyme inhibitors or probes for studying biological pathways.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-oxygen bonds.
Wirkmechanismus
The mechanism of action of (4-(Benzyloxy)-3-fluoro-2-formylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the boronic acid group interacts with the active site of the enzyme, leading to inhibition of its activity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
(4-(Benzyloxy)phenyl)boronic acid: Lacks the fluoro and formyl groups, making it less reactive in certain applications.
(4-Fluoro-2-formylphenyl)boronic acid: Lacks the benzyloxy group, which may affect its solubility and reactivity.
(4-(Benzyloxy)-3-fluoro-2-methylphenyl)boronic acid: Contains a methyl group instead of a formyl group, altering its chemical properties and reactivity.
Uniqueness: (4-(Benzyloxy)-3-fluoro-2-formylphenyl)boronic acid is unique due to the combination of its functional groups, which confer distinct reactivity and properties. The presence of the benzyloxy, fluoro, and formyl groups allows for versatile applications in synthesis, biological studies, and material science.
Eigenschaften
Molekularformel |
C14H12BFO4 |
|---|---|
Molekulargewicht |
274.05 g/mol |
IUPAC-Name |
(3-fluoro-2-formyl-4-phenylmethoxyphenyl)boronic acid |
InChI |
InChI=1S/C14H12BFO4/c16-14-11(8-17)12(15(18)19)6-7-13(14)20-9-10-4-2-1-3-5-10/h1-8,18-19H,9H2 |
InChI-Schlüssel |
GFRZJKXRGHLRRM-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C(=C(C=C1)OCC2=CC=CC=C2)F)C=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


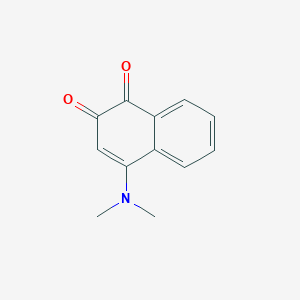
![2-[Bis(4-methoxyphenyl)phosphino]-N-[(8alpha,9R)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14028618.png)
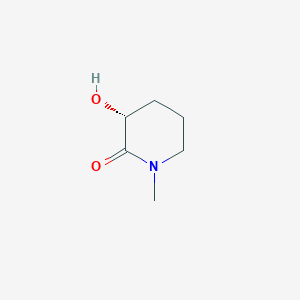
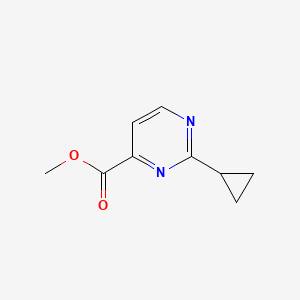
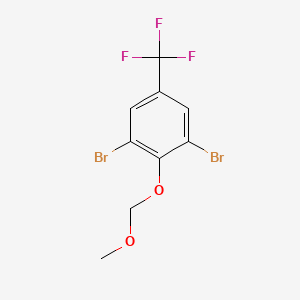


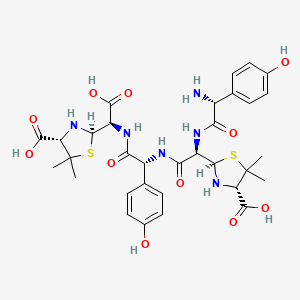
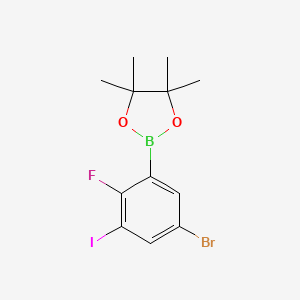
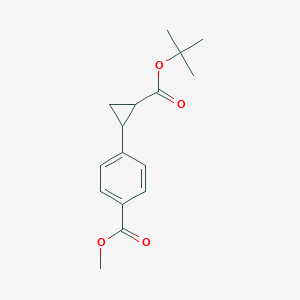
![2-Methylspiro[3.5]nonane-2,7-diol](/img/structure/B14028685.png)
